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(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid -

(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Catalog Number: EVT-8279057
CAS Number:
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is an organic compound characterized by a bicyclic structure containing an oxygen atom in one of the rings. Its molecular formula is C6H8O3C_6H_8O_3, and it has a molecular weight of approximately 128.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

Source

This compound can be sourced from various synthetic routes, primarily involving the modification of bicyclic frameworks. It has been identified in several patents and scientific literature focused on its synthesis and applications in organic chemistry and pharmaceuticals.

Classification

(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid belongs to the class of bicyclic compounds and can be classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH). Its structural classification places it within the category of oxabicyclic compounds, which are important in the synthesis of various bioactive molecules.

Synthesis Analysis

Methods

The synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be accomplished through several methods:

  1. Cyanation Reaction: A notable method involves the cyanation of a precursor compound using trimethylsilyl cyanide in a one-pot reaction followed by hydrolysis with an acid-alcohol solution to yield the desired carboxylic acid .
  2. Intramolecular Reactions: Another approach includes intramolecular Friedel-Crafts alkylation processes that utilize gamma-lactone derivatives of 3-oxabicyclo[3.1.0]hexan-2-ones, showcasing its versatility in complex organic syntheses.
  3. Multi-step Synthesis: The compound can also be produced via multi-step reactions involving various intermediates such as azabicyclo compounds, where specific reaction conditions and catalysts are employed to facilitate transformations .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pressure, and solvent choice (e.g., tetrahydrofuran or diethyl ether), to optimize yield and selectivity for the desired stereoisomeric form .

Molecular Structure Analysis

Structure

The structure of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid features a bicyclic framework with a bridged oxygen atom contributing to its rigidity and unique reactivity profile. The stereochemistry at the 1 and 5 positions is crucial for its biological activity and interaction with enzymes.

Data

  • Molecular Formula: C6H8O3C_6H_8O_3
  • Molecular Weight: 128.13 g/mol
  • Predicted Boiling Point: Approximately 416.4 °C
  • Density: Estimated at 1.732 g/cm³
  • pKa: Approximately 2.92, indicating moderate acidity typical for carboxylic acids.
Chemical Reactions Analysis

Reactions

(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid participates in various chemical reactions that exploit its functional groups:

  1. Lewis Acid-Catalyzed Reactions: The compound can undergo Lewis acid-catalyzed reactions with methylenecyclopropylcarbinols, leading to diverse derivatives through Prins-type mechanisms.
  2. Gold(I)-Catalyzed Additions: It has been utilized in three-component addition reactions under mild conditions, demonstrating its utility in catalytic organic synthesis .

Technical Details

These reactions often require specific catalysts and conditions tailored to achieve high yields and selectivity for desired products.

Mechanism of Action

Process

The mechanism of action for (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid primarily involves its interactions with biological targets such as enzymes and receptors:

  • The rigid structure allows it to mimic certain conformations of natural substrates, enhancing binding affinity.
  • It has shown potential as a scaffold in drug design for metabotropic glutamate receptor modulators, influencing cellular signaling pathways .

Data

Research indicates that this compound can modulate gene expression and cellular metabolism by interacting with various proteins involved in these processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.

Chemical Properties

The compound exhibits moderate acidity (pKa ~ 2.92), making it reactive towards bases and nucleophiles, which is advantageous in synthetic applications.

Applications

(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid finds applications in:

  • Medicinal Chemistry: As a building block for synthesizing bioactive compounds, particularly those targeting neurotransmitter receptors.
  • Organic Synthesis: Utilized in various synthetic pathways to create complex molecules with potential therapeutic effects.
  • Biochemical Research: Investigated for its role in enzyme interactions and cellular processes, contributing to drug discovery efforts aimed at treating neurological disorders.
Biosynthetic Pathways and Precursor Utilization in Microbial Systems

The biosynthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (hereafter referred to as the oxabicyclic carboxylate) is intricately linked to the shikimate pathway, the primary metabolic route for aromatic compound synthesis in bacteria, fungi, algae, and plants. This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), catalyzed by DAHP synthase [5] [8]. DAHP undergoes sequential enzymatic transformations—cyclization, dehydration, and reduction—yielding shikimic acid (4), the pivotal carbocyclic intermediate from which the oxabicyclic carboxylate is derived [5] [8] [10]. Crucially, shikimate serves as the branch point, where flux is diverted away from aromatic amino acid biosynthesis towards the formation of specialized metabolites like the target bicyclic scaffold. Metabolic engineering studies in Escherichia coli and other microbes highlight that elevating intracellular shikimate pools, through strategies like inactivation of competing pathways (aroK deletion) or overexpression of rate-limiting enzymes (DAHP synthase, shikimate dehydrogenase), directly enhances the yield of shikimate-derived compounds, providing indirect evidence for its role as the proximal precursor for the oxabicyclic carboxylate [10].

Table 1: Key Properties of (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic Acid

PropertyValueSource/Reference
CAS No.1427158-38-0 [1] [4] [7]
IUPAC Name(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid [4]
Molecular FormulaC₆H₈O₃ [1] [4] [7]
Molecular Weight128.13 g/mol [1] [7]
SMILESO=C([C@]12COC[C@@]1([H])C2)O [1] [7]
InChI KeyKXQPXWJVQITPAZ-INEUFUBQSA-N [4]
Purity (Commercial)≥95% - 98% [4] [7]
Storage ConditionsSealed, dry, ambient temperature or 2-8°C [1] [4] [7]
AppearanceWhite crystalline powder [7]
SolubilityModerately soluble in DMF; moisture sensitive [7]

Stereochemical Elucidation of Shikimate-Derived Cyclohexanecarboxylate Biosynthesis

The transformation from the chair-conformed shikimate core to the fused bicyclic structure of the oxabicyclic carboxylate necessitates specific stereochemical inversions and ring-forming reactions. Shikimate dehydrogenase, which typically reduces 3-dehydroshikimate (DHS, 9) to shikimate (4) using NADPH, plays a pivotal role. However, under conditions favoring specialized metabolite production or within specific enzymatic contexts, DHS or shikimate can undergo dehydration and reduction steps that alter the ring substitution pattern and stereochemistry, ultimately leading to 1-cyclohexenecarboxylic acid derivatives [5] [8]. This pathway involves the loss of hydroxyl groups and the introduction of unsaturation at specific positions within the cyclohexane ring. The stereospecificity of these steps is paramount, dictated by the spatial constraints and catalytic residues of the modifying enzymes (e.g., dehydratases, enoyl reductases), ensuring the correct (1S,5S) absolute configuration observed in the final oxabicyclic product. This configuration is essential for its biological activity and utility as a chiral building block in pharmaceuticals like kinase inhibitors [7].

Anti-1,4-Conjugate Elimination Mechanisms in Deoxygenation Steps

A critical stereochemical feature in forming the oxabicyclic precursor involves anti periplanar 1,4-conjugate elimination. This mechanism facilitates the removal of elements of water (deoxygenation) across the cyclohexane ring. In this process, a proton (Hδ+) is abstracted from a carbon adjacent (β-position) to a carbonyl or carboxylate group, while a leaving group (often a hydroxyl, activated as a phosphate ester or via coordination to a Lewis acidic metal center in the enzyme active site) departs from the γ-position. The requirement for anti periplanar geometry ensures the reaction proceeds via a concerted E2-like mechanism, resulting in the formation of a conjugated enoate intermediate (e.g., 1-cyclohexene-1-carboxylate) [5] [8]. The stereoelectronic constraints of this elimination dictate the stereochemistry of the resulting double bond and consequently influence the stereochemical outcome of subsequent cyclization steps forming the oxirane bridge. This mechanism is analogous to steps observed in the biosynthesis of compounds like gallic acid from 3-dehydroshikimate, where enzymatic dehydration yields conjugated systems [8].

Role of 1-Cyclohexenecarboxylic Acid as a Key Intermediate

1-Cyclohexenecarboxylic acid serves as the crucial monocyclic precursor immediately preceding oxirane ring formation. Its generation involves the deoxygenation steps outlined, likely starting from a shikimate-3-phosphate-like intermediate or a derivative thereof. The conjugated enone system within this molecule is highly reactive, poised for nucleophilic attack. The formation of the oxabicyclic [3.1.0] core occurs via an intramolecular epoxidation across the C1-C6 double bond of the 1-cyclohexenecarboxylate. This cyclization requires the syn-addition of oxygen across the double bond, generating the oxirane ring and simultaneously creating the cyclopropane moiety characteristic of the bicyclo[3.1.0]hexane system. The reaction is presumably catalyzed by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase, utilizing molecular oxygen and a reductant (NAD(P)H or FADH2). The stereochemistry of this addition (syn) and the specific facial approach (dictated by enzyme binding) are responsible for the observed (1S,5S) stereochemistry of the final product [5] [8]. Computational modeling suggests that the boat conformation of the cyclohexenecarboxylate intermediate positions the C1 carboxylate and the C6 hydrogen for optimal orbital overlap during epoxidation and subsequent ring strain-induced cyclopropanation.

Enzymatic Machinery in Actinobacteria for Bicyclic Carboxylic Acid Assembly

Actinobacteria, renowned for their complex secondary metabolism, possess specialized enzymatic machinery for constructing the oxabicyclic carboxylate core. Central to this process are enzymes capable of handling the stereospecific reductions and cyclizations required.

Functional Characterization of Enoyl-CoA Reductases in Double Bond Reductions

The biosynthesis of the monocyclic precursor (1-cyclohexenecarboxylate) likely involves saturated intermediates derived via reduction steps. Enoyl-CoA reductases (ECRs) are key players in this context. These enzymes stereospecifically reduce carbon-carbon double bonds in enoyl-CoA thioesters. Research on homologous systems, such as the reduction of dienoyl-CoA intermediates during unsaturated fatty acid β-oxidation, provides a paradigm [2] [6]. ECRs utilize NAD(P)H to deliver hydride to the β-carbon (Cδ) of the enoyl-CoA substrate. Crucially, the stereochemical course of this hydride addition (si or re face attack at Cδ) and the concomitant protonation (from solvent or an active site residue) at the α-carbon (Cα) determine the stereochemistry of the saturated product. For example, studies on 2,4-dienoyl-CoA reductase demonstrate anti addition of hydrogen, where hydride from NADPH (pro-4S hydrogen) attacks Cδ on the si face for trans-2,cis-4-dienoyl-CoA, while a solvent-derived proton adds to Cα [2]. Mutagenesis of residues involved in NADPH binding or substrate orientation can alter this stereospecificity, leading to non-productive or mis-folded intermediates. In the context of oxabicyclic acid biosynthesis, ECRs likely reduce enoyl-CoA intermediates derived from the shikimate pathway, generating specific saturated CoA-thioesters with the correct stereochemistry required for subsequent cyclization steps. The CoA moiety activates the carboxylate for enzymatic transformations and facilitates binding to reductase active sites.

Table 2: Key Enzymatic Functions in Oxabicyclic Carboxylate Biosynthesis

Enzyme ClassPutative Function in PathwayStereochemical Control MechanismSupporting Evidence
Shikimate DehydrogenaseReduction of DHS to shikimate; potential branch point regulationPro-4R hydride transfer from NADPH; substrate binding geometryPathway essentiality [5] [8] [10]
Dehydratase(s)Catalyzes anti-1,4-elimination forming 1-cyclohexenecarboxylateEnforces anti periplanar geometry for conjugate eliminationAnalogy to gallic acid biosynthesis [8]
Enoyl-CoA Reductase (ECR)Stereospecific reduction of enoyl-CoA intermediatessi or re face hydride attack; specific proton donor placementStudies on dienoyl-CoA reductases [2] [6]
Monooxygenase (P450/Flavin)Catalyzes syn-epoxidation/intramolecular cyclization forming oxirane & cyclopropaneControls O2 insertion geometry; substrate conformationAnalogy to epoxide-forming enzymes; mutagenesis [9]
Thioesterase/Activating EnzymeConverts carboxylic acid to CoA-thioester or releases productSpecificity for (1S,5S) carboxylate intermediateEssential for reductase steps (CoA activation) [2]

Mutagenesis Studies on A. acidocaldarius Blocked Mutants

While Alicyclobacillus acidocaldarius is primarily studied for its squalene-hopene cyclase (SHC), its thermophilic nature and genetic tractability make it a model for investigating cyclization mechanisms relevant to bicyclic carboxylate synthesis. Site-directed mutagenesis targeting the active site residues of SHC provides insights into the catalytic strategies enzymes might employ to control the stereochemistry of complex cyclizations. Key findings relevant to oxabicyclic acid biosynthesis include:

  • Residues Governing Deprotonation/Protonation: Mutagenesis of residues like Thr41, Glu45, Glu93, Arg127, and Trp133 in SHC, which form a hydrogen-bonding network involving water molecules near the deprotonation site, significantly impacts product distribution. Mutations (e.g., T41A, E45Q, E93Q, R127K, W133F) often lead to accumulation of cationic intermediates or aberrant byproducts (like hopanol instead of hopene) by disrupting the precise positioning and polarization of water molecules needed for stereospecific deprotonation [9]. Analogously, residues in the oxabicyclic acid synthase ensuring correct proton delivery during enoate reduction or epoxide formation would be critical for fidelity.
  • Residues Controlling Substrate Conformation and Access: Mutations in residues like Gln262 and Pro263 in SHC, proposed to position the substrate's isopropyl group relative to a catalytic water ("front water"), cause misorientation and increased byproduct formation. Similarly, aromatic residues (Tyr267, Phe434, Phe437) are implicated in substrate channeling via hydrophobic interactions. Mutations here (e.g., Y267F, F434A, F437A) likely disrupt the guided entry of the linear precursor (squalene) into the active site [9]. In the biosynthesis of the oxabicyclic acid, residues lining the substrate access channel and binding pocket would be essential for binding the monocyclic enoate precursor (1-cyclohexenecarboxyl-CoA) in the exact conformation required for the stereospecific epoxidation/cyclopropanation step. Mutations in such residues would be expected to block bicyclization or produce stereoisomeric contaminants.
  • Catalytic Imperative: Mutagenesis studies underscore that the precise spatial arrangement of acidic, basic, polar, and hydrophobic residues creates a microenvironment that orients the substrate, stabilizes transition states and intermediates, and directs the stereochemical course of multi-step cyclization and deprotonation reactions. Blocked mutants unable to produce the correct hopene isomer demonstrate the catastrophic impact of disrupting this finely tuned machinery [9]. This principle directly applies to the enzymatic synthesis of the strained [3.1.0] bicyclic core, where precise control over ring closure geometry is paramount.

Table 3: Impact of Site-Directed Mutagenesis on Cyclase Function (Model: Squalene-Hopene Cyclase)

Residue TargetedMutationProposed FunctionObserved Phenotype in MutantRelevance to Oxabicyclic Synthase
Thr41T41AH-bonding network with "back waters"Reduced activity; altered product ratio (increased hopanol)Disruption of proton relay for epoxide closure/cyclopropanation?
Glu45E45QPolarizing "front water" for deprotonationSeverely reduced activity; major byproduct formationCompromised catalytic base for elimination steps?
Glu93E93QH-bonding network with "back waters"Reduced activity; altered product ratioDisrupted active site hydration/electrostatics?
Arg127R127KStabilizing carboxylate/network; substrateMarkedly reduced activityLoss of substrate binding/transition state stabilization?
Trp133W133FH-bonding network; substrate orientationReduced activity; altered product ratioSubstrate mispositioning affecting stereochemistry?
Gln262Q262APositioning "front water"; substrate steeringIncreased hop-21(22)-ene & hopanol byproductsIncorrect substrate conformer binding for cyclization?
Pro263P263ASubstrate conformation near reaction siteIncreased hop-21(22)-ene & hopanol byproductsLoss of rigidity needed for correct intermediate folding?
Tyr267Y267FSubstrate channeling via hydrophobic interactionReduced activity; possible substrate access defectImpaired guided entry of monocyclic precursor?
Phe434/Phe437F434A, F437ASubstrate channeling; active site contouringReduced activity; possible substrate binding/positioning defectDisrupted hydrophobic binding pocket for cyclohexenyl intermediate?

The insights gleaned from SHC mutagenesis provide a blueprint for probing the enzymatic assembly of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid. Targeted disruption of analogous residues within the putative oxabicyclic acid synthase complex would be a powerful strategy to elucidate its catalytic mechanism and stereochemical determinants, ultimately enabling enzyme engineering for improved biocatalysis or novel analog production. The strict dependence of product stereochemistry on intact active site architecture highlights the enzymatic precision underlying the biosynthesis of this structurally complex carboxylic acid [9].

Properties

Product Name

(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

IUPAC Name

(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m1/s1

InChI Key

KXQPXWJVQITPAZ-INEUFUBQSA-N

SMILES

C1C2C1(COC2)C(=O)O

Canonical SMILES

C1C2C1(COC2)C(=O)O

Isomeric SMILES

C1[C@H]2[C@@]1(COC2)C(=O)O

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